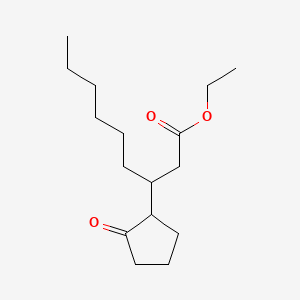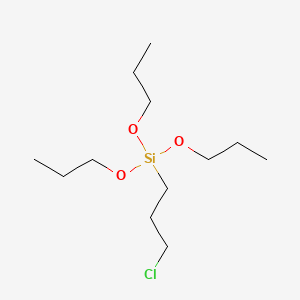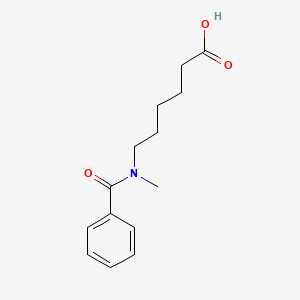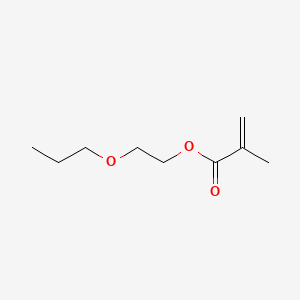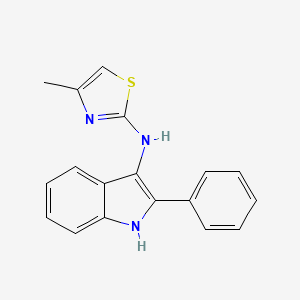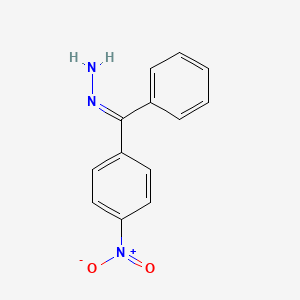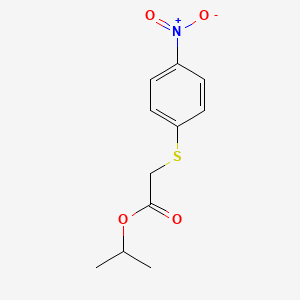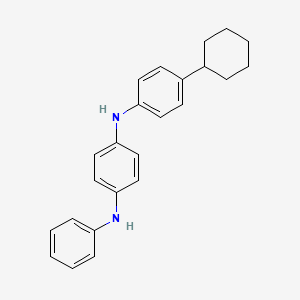
N-(4-Cyclohexylphenyl)-N'-phenylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyclohexylphenyl)-N’-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a benzene-1,4-diamine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyclohexylphenyl)-N’-phenylbenzene-1,4-diamine typically involves the reaction of 4-cyclohexylaniline with benzene-1,4-diamine under specific conditions. One common method is the nucleophilic acylation reaction, where 4-cyclohexylaniline reacts with benzene-1,4-diamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N-(4-Cyclohexylphenyl)-N’-phenylbenzene-1,4-diamine may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts such as palladium or nickel may be used to enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: N-(4-Cyclohexylphenyl)-N’-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted aromatic compounds.
科学的研究の応用
N-(4-Cyclohexylphenyl)-N’-phenylbenzene-1,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(4-Cyclohexylphenyl)-N’-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
N-(4-Cyclohexylphenyl)-N’-phenylbenzene-1,4-diamine can be compared with other similar compounds, such as:
N-(4-Cyclohexylphenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a benzene-1,4-diamine.
N-(4-Cyclohexylphenyl)-2-morpholino-acetamide: This compound contains a morpholino group, which imparts different chemical and biological properties.
N-(4-Cyclohexylphenyl)benzamide: Similar to the target compound but with a benzamide group.
特性
CAS番号 |
86579-42-2 |
|---|---|
分子式 |
C24H26N2 |
分子量 |
342.5 g/mol |
IUPAC名 |
4-N-(4-cyclohexylphenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C24H26N2/c1-3-7-19(8-4-1)20-11-13-22(14-12-20)26-24-17-15-23(16-18-24)25-21-9-5-2-6-10-21/h2,5-6,9-19,25-26H,1,3-4,7-8H2 |
InChIキー |
UWPQISAFVOGQIC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


